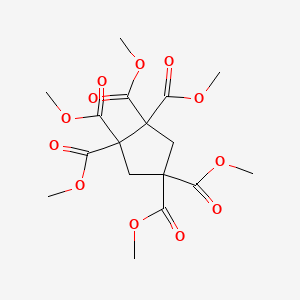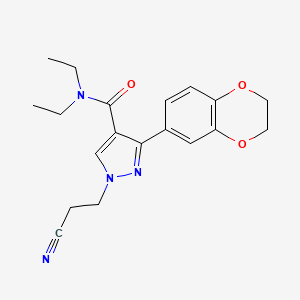
hexamethyl 1,1,2,2,4,4-cyclopentanehexacarboxylate
Vue d'ensemble
Description
Hexamethyl 1,1,2,2,4,4-cyclopentanehexacarboxylate, also known as HMT or CPHC, is a cyclic ester that has gained attention in recent years for its potential applications in various scientific fields. Its unique chemical structure and properties make it a promising compound for research in areas such as drug delivery, catalysis, and materials science.
Applications De Recherche Scientifique
Vanadium-Catalyzed Carboxylation of Alkanes
- Application : This study demonstrates the carboxylation of various alkanes, including cyclopentane and cyclohexane, to carboxylic acids using vanadium complexes. This process involves single-pot processes under mild conditions (Reis et al., 2005).
Ozonolysis of Highly Methylated Cycloalkanes
- Application : This research explores the ozonolysis of highly methylated cycloalkanes. It investigates the influence of methyl substituents on the reaction process, offering insights into the reactivity and product distribution in these reactions (Yamakoshi et al., 1996).
Synthesis of Cyclohexane as a Precursor for Nucleosides
- Application : This paper presents the stereocontrolled synthesis of a methano-cyclopentane, a component for carbocyclic nucleosides. The research contributes to the field of nucleoside synthesis and modification (Chang et al., 1994).
Carbene Rearrangement to Form the 1-Norbornene Skeleton
- Application : This study involves the formation of the 1-norbornene skeleton by carbene rearrangement, illustrating a method for creating complex molecular structures from simpler cyclopentane derivatives (Dorok et al., 2002).
Metalorganic Vapour Phase Epitaxial Growth of Gallium Arsenide
- Application : This research investigates the decomposition of arsine derivatives in the presence of trimethylgallium, with a focus on the formation of cyclic C6 products. It provides insights into chemical processes relevant to semiconductor manufacturing (Foster et al., 1994).
Synthesis of Di(cyclopentadienyltitanium) Compounds
- Application : This study details the preparation of hexamethylated and hexabenzylated arylene or heteroarylene bridged dinuclear di(cyclopentadienyltitanium) compounds, contributing to the field of organometallic chemistry (Ahmad et al., 2011).
Propriétés
IUPAC Name |
hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O12/c1-24-9(18)15(10(19)25-2)7-16(11(20)26-3,12(21)27-4)17(8-15,13(22)28-5)14(23)29-6/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREUXNCFEHNPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C1)(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethyl cyclopentane-1,1,2,2,4,4-hexacarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4989666.png)

![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)
![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)
